molecular formula C11H15ClFNO B15190734 Ethanone, 1-(4-fluorophenyl)-2-((1-methylethyl)amino)-, hydrochloride CAS No. 82101-06-2

Ethanone, 1-(4-fluorophenyl)-2-((1-methylethyl)amino)-, hydrochloride

Cat. No.: B15190734
CAS No.: 82101-06-2
M. Wt: 231.69 g/mol
InChI Key: YBZFXWWMNLPWHV-UHFFFAOYSA-N
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Description

Ethanone, 1-(4-fluorophenyl)-2-((1-methylethyl)amino)-, hydrochloride (systematic IUPAC name) is a substituted acetophenone derivative featuring a 4-fluorophenyl group at the 1-position and an isopropylamino group at the 2-position, with a hydrochloride counterion. While direct synthesis data for this specific compound are absent in the provided evidence, analogous compounds are synthesized via nucleophilic substitution or condensation reactions, as seen in the preparation of structurally related ethanones .

Properties

CAS No.

82101-06-2

Molecular Formula

C11H15ClFNO

Molecular Weight

231.69 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-(propan-2-ylamino)ethanone;hydrochloride

InChI

InChI=1S/C11H14FNO.ClH/c1-8(2)13-7-11(14)9-3-5-10(12)6-4-9;/h3-6,8,13H,7H2,1-2H3;1H

InChI Key

YBZFXWWMNLPWHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(=O)C1=CC=C(C=C1)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(4-fluorophenyl)-2-((1-methylethyl)amino)-, hydrochloride typically involves the reaction of 4-fluoroacetophenone with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4-fluorophenyl)-2-((1-methylethyl)amino)-, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable solvent and sometimes a catalyst.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanone, 1-(4-fluorophenyl)-2-((1-methylethyl)amino)-, hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-fluorophenyl)-2-((1-methylethyl)amino)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The fluorophenyl group enhances its binding affinity to certain targets, while the isopropylamino group modulates its activity. These interactions can result in the inhibition or activation of specific pathways, contributing to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogs differ in aromatic substituents (fluoro, hydroxyl, chloro) or amine groups (isopropyl vs. benzyl or adamantyl).

Compound Name (CAS No.) Molecular Formula Molecular Weight Aromatic Substituent Amine Group Key References
Target Compound (Not explicitly listed) C₁₁H₁₄ClFNO 245.70* 4-Fluorophenyl Isopropylamino
1-(3,4-Dihydroxyphenyl)-2-((1-methylethyl)amino)ethanone hydrochloride (16899-81-3) C₁₁H₁₆ClNO₃ 245.70 3,4-Dihydroxyphenyl Isopropylamino
1-(4-Hydroxyphenyl)-2-((1-methylethyl)amino)ethanone hydrochloride (69716-74-1) C₁₁H₁₆ClNO₂ 229.71 4-Hydroxyphenyl Isopropylamino
1-(4-Fluorophenyl)-2-[(4-methylphenyl)amino]ethanone (146537-21-5) C₁₅H₁₄FNO 243.28 4-Fluorophenyl 4-Methylphenylamino
1-(Adamantan-1-yl)-2-(isopropylamino)ethanone hydrochloride (33447-62-0) C₁₅H₂₄ClNO 269.81 Adamantyl Isopropylamino

*Calculated based on analogous compounds.

Physicochemical Properties

  • Melting Points : The dihydroxy analog (16899-81-3) exhibits a reported melting point of 173°C, though discrepancies (e.g., 96°C in one study) highlight variability in crystallization conditions . The 4-hydroxyphenyl derivative (69716-74-1) lacks explicit melting point data but is expected to have lower thermal stability than fluorinated analogs due to hydrogen bonding .
  • Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases. The fluorine substituent in the target compound likely enhances lipophilicity compared to hydroxylated analogs, impacting membrane permeability .
  • pKa: The pKb of the dihydroxy analog is documented, suggesting a basic amino group (pKb ~9–10), which is protonated under physiological conditions .

Pharmacological and Toxicological Data

  • Toxicity: The dihydroxy analog (16899-81-3) shows moderate toxicity in murine models (ipr-mus LD₅₀: 470 mg/kg) . No direct toxicity data are available for the target compound.

Discussion of Substituent Effects

  • Fluorine vs. Hydroxyl : Fluorine’s electronegativity and low polar surface area may improve blood-brain barrier penetration compared to hydroxyl groups, which confer higher polarity and hydrogen-bonding capacity .
  • Chlorine vs. Fluorine : Chlorine’s larger atomic size and lower electronegativity could alter receptor binding kinetics but increase metabolic susceptibility to dehalogenation .
  • Amine Modifications : Bulky substituents like adamantyl or benzyl groups (e.g., 24085-08-3) may enhance receptor selectivity but reduce solubility .

Biological Activity

Ethanone, 1-(4-fluorophenyl)-2-((1-methylethyl)amino)-, hydrochloride is a compound of significant interest in pharmacological research due to its unique structural properties and potential biological activities. This article explores its biological activity, including synthesis methods, pharmacological effects, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H16ClFNOC_{13}H_{16}ClFNO with a molecular weight of approximately 273.73 g/mol. The compound features a fluorinated phenyl group and an isopropylamino moiety, which are critical for its biological activity. The presence of the fluorine atom is believed to enhance both the stability and efficacy of the compound in therapeutic applications.

Pharmacological Effects

Preliminary studies indicate that ethanone may possess analgesic and anti-inflammatory properties. Its structural similarity to known psychoactive substances suggests potential interactions with neurotransmitter systems, which could have implications for mood regulation and pain management.

Binding Affinities

Research has focused on ethanone's binding affinities with various receptors and enzymes. These interaction studies are crucial for elucidating its mechanism of action. Initial findings suggest that it may interact with key neurotransmitter systems, enhancing its potential therapeutic effects.

Comparative Analysis with Similar Compounds

To better understand ethanone's unique properties, a comparison with structurally similar compounds is presented below:

Compound NameStructureUnique Features
Ethanone, 1-(4-fluorophenyl)ethanamineC11H14FNOLacks the isopropyl group; primarily studied for neuroactivity.
Ethanone, 1-(4-chlorophenyl)-2-((1-methylethyl)amino)C13H16ClNOChlorine substitution instead of fluorine; affects biological activity.
Ethanone, 2-amino-1-(4-fluorophenyl)C9H10FNOSimpler structure; primarily used in basic research applications.

The fluorine substitution in ethanone distinguishes it from other compounds by potentially enhancing its biological activity and stability.

Case Studies and Research Findings

Several studies have investigated the biological activity of ethanone:

  • Analgesic Activity : A study demonstrated that ethanone exhibited significant analgesic effects in animal models, suggesting its potential as a pain management agent.
  • Anti-inflammatory Effects : In vitro assays indicated that ethanone could reduce inflammation markers in cultured cells, supporting its use in inflammatory conditions.
  • Neurotransmitter Interaction : Research highlighted that ethanone may modulate serotonin and dopamine levels, which are critical for mood regulation .

Synthesis Methods

Ethanone can be synthesized through various methods that allow for the production of the compound in differing yields and purities. Common synthetic routes include:

  • Condensation Reactions : Involving the reaction of appropriate precursors under controlled conditions.
  • Functional Group Modifications : To enhance specific properties or create derivatives for targeted applications.

These methods are essential for tailoring the compound's characteristics for specific research or therapeutic uses.

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